molecular formula C10H9N3O3 B8668920 methyl 4-(2-azidoacetyl)benzoate CAS No. 860344-25-8

methyl 4-(2-azidoacetyl)benzoate

Cat. No.: B8668920
CAS No.: 860344-25-8
M. Wt: 219.20 g/mol
InChI Key: GFUKRPRHIXTRCH-UHFFFAOYSA-N
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Description

Methyl 4-(2-azidoacetyl)benzoate is an organic compound with the molecular formula C10H9N3O3. It is a derivative of benzoic acid and contains an azido group, which makes it a valuable intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-azidoacetyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(2-azidoacetyl)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-azidoacetyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-azidoacetyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-azidoacetyl)benzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the compound is used to create stable and biocompatible linkages between molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-azidoacetyl)benzoate is unique due to the presence of the azido group, which imparts specific reactivity and makes it valuable in click chemistry and bioconjugation reactions. Its ability to form stable triazole linkages distinguishes it from other benzoate derivatives .

Properties

CAS No.

860344-25-8

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

methyl 4-(2-azidoacetyl)benzoate

InChI

InChI=1S/C10H9N3O3/c1-16-10(15)8-4-2-7(3-5-8)9(14)6-12-13-11/h2-5H,6H2,1H3

InChI Key

GFUKRPRHIXTRCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-Bromo-acetyl)-benzoic acid methyl ester (15.5 mmol) was dissolved in ethanol (120 ml) and acetic acid (4.8 ml). Sodium azide (31 mmol) was added and the reaction stirred at 4° C. overnight. The ethanol was removed and the mixture diluted with ethyl acetate (100 ml). The organic layer was washed with saturated sodium hydrogen carbonate (2'50 ml) and dried (MgSO4). The solvent was removed in vacuo to give a yellow solid, which was re-crystallized from ethanol to give the title compound as a pale yellow solid (2.6 g). IR 2117 cm−1
Quantity
15.5 mmol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
31 mmol
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
solvent
Reaction Step Three

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